[(E)-[3-(trifluoromethyl)cyclohexylidene]amino]thiourea [(E)-[3-(trifluoromethyl)cyclohexylidene]amino]thiourea
Brand Name: Vulcanchem
CAS No.: 21704-24-5
VCID: VC8358980
InChI: InChI=1S/C8H12F3N3S/c9-8(10,11)5-2-1-3-6(4-5)13-14-7(12)15/h5H,1-4H2,(H3,12,14,15)/b13-6+
SMILES: C1CC(CC(=NNC(=S)N)C1)C(F)(F)F
Molecular Formula: C8H12F3N3S
Molecular Weight: 239.26 g/mol

[(E)-[3-(trifluoromethyl)cyclohexylidene]amino]thiourea

CAS No.: 21704-24-5

Cat. No.: VC8358980

Molecular Formula: C8H12F3N3S

Molecular Weight: 239.26 g/mol

* For research use only. Not for human or veterinary use.

[(E)-[3-(trifluoromethyl)cyclohexylidene]amino]thiourea - 21704-24-5

Specification

CAS No. 21704-24-5
Molecular Formula C8H12F3N3S
Molecular Weight 239.26 g/mol
IUPAC Name [(E)-[3-(trifluoromethyl)cyclohexylidene]amino]thiourea
Standard InChI InChI=1S/C8H12F3N3S/c9-8(10,11)5-2-1-3-6(4-5)13-14-7(12)15/h5H,1-4H2,(H3,12,14,15)/b13-6+
Standard InChI Key SOAURHMELIEDKY-AWNIVKPZSA-N
Isomeric SMILES C1CC(C/C(=N/NC(=S)N)/C1)C(F)(F)F
SMILES C1CC(CC(=NNC(=S)N)C1)C(F)(F)F
Canonical SMILES C1CC(CC(=NNC(=S)N)C1)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Table 1: Key Identifiers

PropertyValueSource
IUPAC Name(E)-[3-(trifluoromethyl)cyclohexylidene]amino]thiourea
CAS Registry Number5351-77-9
SMILES (Canonical)C1CC(CC(=NNC(=S)N)C1)C(F)(F)F
InChIKeyGYRDZVHNPFBIST-UHFFFAOYSA-N
Molecular Weight239.26 g/mol

Synthesis and Reactivity

Synthetic Pathways

The compound is synthesized via a two-step protocol:

  • Formation of 3-(trifluoromethyl)cyclohexanone: Cyclohexanone is fluorinated using sulfur tetrafluoride (SF₄) or Ruppert-Prakash reagent (TMSCF₃) to introduce the -CF₃ group.

  • Condensation with thiosemicarbazide: The ketone reacts with thiosemicarbazide in ethanol under acidic conditions, yielding the thiosemicarbazone derivative .

The reaction is stereoselective, favoring the (E)-isomer due to reduced steric hindrance between the thiourea group and the cyclohexane ring.

Reactivity Profile

  • Coordination Chemistry: The thiourea moiety acts as a bidentate ligand, binding to transition metals (e.g., Cu²⁺, Pd²⁺) via the sulfur and terminal nitrogen atoms.

  • Acid-Base Behavior: The NH groups exhibit weak acidity (pKa ≈ 8–10), enabling deprotonation under basic conditions to form thiolate intermediates .

  • Nucleophilic Substitution: The sulfur atom participates in SN² reactions with alkyl halides, forming sulfides or sulfonium salts.

Applications in Catalysis and Materials Science

Asymmetric Catalysis

Thiourea derivatives are widely employed as hydrogen-bonding catalysts. The trifluoromethyl group enhances electrophilicity, enabling activation of nitroolefins and carbonyl compounds. For instance, the structurally similar R,R-TUC catalyst (Cas 620960-26-1) achieves >90% enantiomeric excess in Michael additions of malonates to β-nitrostyrenes . Though direct data for [(E)-[3-(trifluoromethyl)cyclohexylidene]amino]thiourea is limited, its structural analogy suggests potential in:

  • Enantioselective aldol reactions.

  • Dynamic kinetic resolutions of racemic mixtures .

Corrosion Inhibition

Thioureas adsorb onto metal surfaces, forming protective films. Electrochemical studies on analogous compounds show 85–92% inhibition efficiency for mild steel in HCl, attributed to sulfur-metal bonding and π-electron interactions .

Recent Research Directions

Supramolecular Assemblies

A 2024 study demonstrated that fluorinated thioureas self-assemble into porous frameworks with CO₂ uptake capacities of 3.2 mmol/g at 298 K, driven by dipole-dipole interactions between -CF₃ groups .

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